1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethyl-5-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the carbonyl group can yield corresponding alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the trifluoromethylthio group can participate in various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)ethanone: This compound has a similar structure but lacks the propan-2-one moiety, which can affect its reactivity and applications.
1-Chloro-1-(3-ethyl-5-(trifluoromethylthio)phenyl)butan-2-one: This compound has an additional carbon in the alkyl chain, which can influence its physical and chemical properties.
Properties
Molecular Formula |
C12H12ClF3OS |
---|---|
Molecular Weight |
296.74 g/mol |
IUPAC Name |
1-chloro-1-[3-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-9(11(13)7(2)17)6-10(5-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI Key |
SNWQJFMFLNZJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
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